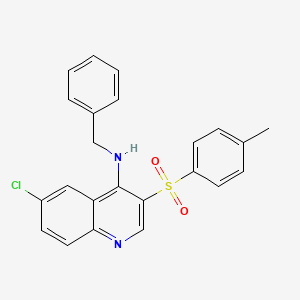

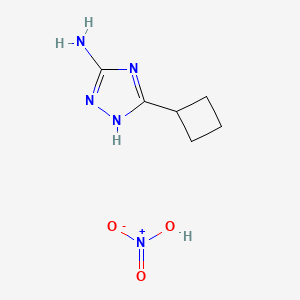

![molecular formula C18H15ClF3N3O2S B2764817 2-{4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-chloro-5-(trifluoromethyl)pyridine CAS No. 321574-39-4](/img/structure/B2764817.png)

2-{4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-chloro-5-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and its intended use. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Homolytic Displacement in Organic Synthesis : Benzylbis(dimethylglyoximato)pyridinecobalt(III) complexes, when reacted with bromotrichloromethane, yield trichloroethylbenzene derivatives through a homolytic displacement mechanism. This reaction pathway underscores the utility of benzylcobaloximes in synthesizing aryl-ethyl compounds, illustrating the synthetic versatility of pyridine and pyrazole derivatives in organic chemistry (Bougeard, Gupta, & Johnson, 1981).

Catalysis and Ethylene Oligomerization : Nickel(II) complexes containing pyrazolylpyridines have shown effectiveness as catalysts in ethylene oligomerization, leading to the selective production of butenes. This application demonstrates the role of such compounds in industrial catalysis, where the ligand structure can significantly influence catalytic activity and selectivity (Nyamato, Alam, Ojwach, & Akerman, 2016).

Biological Applications

Antimicrobial and Antitumor Activities : Derivatives of pyrazole and pyrazoline, incorporating benzenesulfonamide moieties, have been synthesized and evaluated for their antibacterial, antifungal, and antitumor properties. These studies reveal the potential of pyrazole derivatives as leads for the development of new therapeutic agents (Hassan, 2013).

Chemical Sensing and Material Science

Detection of Cyanide Anions : Iridium(III) complexes with pyrazolylpyridine ligands have been developed as highly selective and sensitive chemodosimeters for cyanide anions. These findings illustrate the utility of such complexes in environmental monitoring and chemical sensing, where rapid and accurate detection of hazardous substances is crucial (Lou, Chen, Bian, & Huang, 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(benzenesulfonylmethyl)-3,5-dimethylpyrazol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClF3N3O2S/c1-11-15(10-28(26,27)14-6-4-3-5-7-14)12(2)25(24-11)17-16(19)8-13(9-23-17)18(20,21)22/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDTWAYEHDXKMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

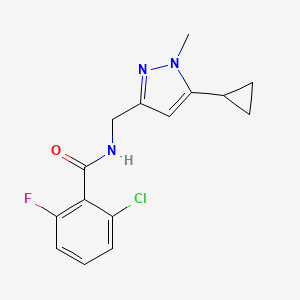

![cyclohex-3-en-1-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2764738.png)

![3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2764739.png)

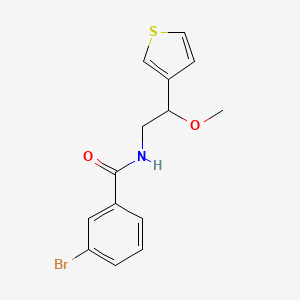

![1-(2-Furylmethyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2764740.png)

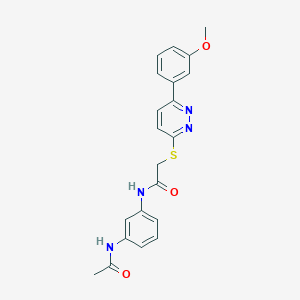

![(Z)-3-(2,5-difluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2764741.png)

![1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2764742.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2764746.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2764752.png)

![1-[1-(2-Keto-2-pyrrolidino-ethyl)indol-3-yl]-2-(4-methylpiperazino)ethane-1,2-dione](/img/structure/B2764754.png)